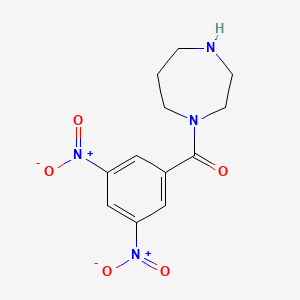

1-(3,5-Dinitrobenzoyl)-1,4-diazepane

Description

Overview of Seven-Membered Nitrogen Heterocycles in Organic Chemistry

Nitrogen-containing heterocyclic compounds are fundamental motifs in a vast number of organic molecules, including a majority of known pharmaceuticals, as well as crucial agricultural chemicals and functional materials. researchgate.nettezu.ernet.in While five- and six-membered rings are more common, seven-membered nitrogen heterocycles, such as azepanes and diazepanes, represent an important class of compounds with diverse applications. researchgate.nettezu.ernet.in

The non-planar and flexible conformation of these seven-membered rings provides a unique three-dimensional structural diversity that is highly valued in drug design. researchgate.net This structural flexibility can lead to improved pharmacological properties, including enhanced bioavailability, metabolic stability, and target specificity. researchgate.net The synthesis of these larger rings can be challenging, but various methods have been developed to access these valuable scaffolds. acs.orgtandfonline.com Their utility is demonstrated by their presence in a range of biologically active compounds and approved drugs, highlighting their importance as privileged structures in medicinal chemistry. researchgate.netjocpr.com

Significance of 3,5-Dinitrobenzoyl Moiety in Molecular Design and Functional Materials

The 3,5-dinitrobenzoyl group is a well-established functional unit in organic chemistry, primarily recognized for its strong electron-withdrawing nature. This characteristic is imparted by the two nitro groups positioned on the benzene (B151609) ring. wikipedia.org The resulting electron deficiency, or π-acidity, allows this moiety to participate in significant non-covalent interactions, such as π-π stacking and hydrogen bonding. nih.gov

A primary application of the 3,5-dinitrobenzoyl group, particularly its acyl chloride form (3,5-Dinitrobenzoyl chloride), is in the derivatization of alcohols and amines for analytical purposes. wikipedia.orgwikipedia.org By reacting with these functional groups, it converts liquid or low-melting point compounds into crystalline derivatives with sharp, well-defined melting points, facilitating their identification. wikipedia.org Furthermore, its ability to form distinct intermolecular interactions has made it a crucial component in the development of chiral stationary phases (CSPs) for chromatography, enabling the separation of enantiomers—a critical process in the pharmaceutical industry. nih.gov The nitro groups can also engage in electrostatic interactions, which can be tailored for specific molecular recognition tasks.

Historical and Current Research Landscape Pertaining to 1,4-Diazepane Derivatives

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. jocpr.com Historically, derivatives of the related 1,4-benzodiazepines gained fame as central nervous system (CNS) agents, with well-known anxiolytic, sedative, and anticonvulsant properties. jocpr.comnih.gov This success spurred extensive research into the synthesis and functionalization of diazepine-based scaffolds. jocpr.comnih.gov

Modern research continues to explore the therapeutic potential of 1,4-diazepane derivatives. Recent studies have focused on their application as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca A synthesized library of 1,4-diazepane derivatives showed promising results in inhibiting Aβ aggregation, exhibiting neuroprotective effects, and demonstrating the potential to cross the blood-brain barrier. uwaterloo.ca The synthetic versatility of the 1,4-diazepane scaffold allows for the introduction of various substituents to fine-tune its biological activity, leading to the development of compounds with potential applications as antitumor, anti-HIV, and anticholinesterase agents. nih.gov Efficient synthetic protocols continue to be developed to create diverse libraries of these compounds for screening and optimization. nih.govresearchgate.net

Scope and Objectives of Research on 1-(3,5-Dinitrobenzoyl)-1,4-diazepane

Specific, in-depth research focused exclusively on 1-(3,5-Dinitrobenzoyl)-1,4-diazepane is not extensively documented in publicly available literature. However, the scope and potential objectives for studying this compound can be logically inferred from the well-established properties of its constituent moieties.

The primary objectives for the synthesis and investigation of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane would likely include:

Synthesis and Structural Analysis: Developing an efficient synthetic route to the compound, likely through the acylation of 1,4-diazepane with 3,5-dinitrobenzoyl chloride. wikipedia.org Subsequent research would involve detailed structural characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to understand its precise molecular conformation, including the puckering of the diazepane ring and the orientation of the dinitrobenzoyl group. nih.gov

Probing for Biological Activity: Given the broad biological relevance of the 1,4-diazepane scaffold, a key objective would be to screen 1-(3,5-Dinitrobenzoyl)-1,4-diazepane for various pharmacological activities. jocpr.comuwaterloo.ca The introduction of the dinitrobenzoyl group could modulate the electronic and steric properties of the parent diazepane, potentially leading to novel interactions with biological targets.

Materials Science Applications: The strong π-acidic nature of the dinitrobenzoyl moiety suggests that the compound could be investigated as a building block for supramolecular assemblies or functional materials. Research could explore its ability to form charge-transfer complexes or participate in crystal engineering through π-π stacking interactions, which are of interest in the development of new electronic and optical materials. nih.gov

Use as a Chemical Intermediate: The compound could serve as a versatile intermediate for further chemical modification. The remaining secondary amine in the diazepane ring offers a reactive site for the introduction of additional functional groups, allowing for the creation of a library of more complex molecules for further study. uwaterloo.ca

In essence, research on 1-(3,5-Dinitrobenzoyl)-1,4-diazepane would aim to merge the conformational flexibility and established bio-activity of the diazepane core with the unique electronic and interactive properties of the dinitrobenzoyl group to create a novel chemical entity with potential applications in medicinal chemistry and materials science.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-1-yl-(3,5-dinitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5/c17-12(14-4-1-2-13-3-5-14)9-6-10(15(18)19)8-11(7-9)16(20)21/h6-8,13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMXSIVSKRHCHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 3,5 Dinitrobenzoyl 1,4 Diazepane

Rational Design and Retrosynthetic Pathways

The logical design of a synthetic route begins with a retrosynthetic analysis, which involves deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. For 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, the primary disconnection occurs at the robust amide bond. This leads to two key synthons: the 1,4-diazepane nucleophile and an activated 3,5-dinitrobenzoyl electrophile.

Another versatile strategy is a domino process that starts from simple 1,2-diamines and alkyl 3-oxohex-5-enoates, proceeding through the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization to yield the 1,4-diazepane structure. acs.org

The introduction of the 3,5-dinitrobenzoyl group is typically achieved in the final step of the synthesis. This functionalization is accomplished via an acylation reaction. The retrosynthetic pathway identifies 3,5-dinitrobenzoyl chloride as the most common and reactive precursor for this transformation. nih.govnih.gov This acyl chloride is itself prepared from 3,5-dinitrobenzoic acid. nih.gov The reaction involves the nucleophilic attack of one of the secondary amines of the 1,4-diazepane ring on the carbonyl carbon of the 3,5-dinitrobenzoyl chloride.

Conventional Synthetic Routes and Optimization

Conventional synthesis relies on well-established, high-yielding reactions. Optimization often focuses on reaction conditions, catalysts, and purification methods to maximize yield and purity.

The most direct method for synthesizing the title compound is the acylation of 1,4-diazepane with 3,5-dinitrobenzoyl chloride. This reaction is typically performed in an inert solvent, such as dimethyl sulfoxide (B87167) or chloroform, in the presence of a base like triethylamine (B128534). prepchem.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

The synthesis of a related compound, 6-[4-(3,5-dinitrobenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, provides a procedural template. In this synthesis, 3,5-dinitrobenzoyl chloride is added dropwise to a solution of the piperazine (B1678402) derivative and triethylamine in dimethyl sulfoxide at room temperature. prepchem.com A similar protocol would be directly applicable to the acylation of 1,4-diazepane. The crude product is often purified by recrystallization from a suitable solvent mixture, such as methanol-chloroform. prepchem.com

Table 1: Representative Reaction Conditions for Acylation with 3,5-Dinitrobenzoyl Chloride

| Reactant | Reagent | Solvent | Base | Temperature | Ref |

| 6-(1-Piperazinyl)-3,4-dihydrocarbostyril | 3,5-Dinitrobenzoyl chloride | Dimethyl sulfoxide | Triethylamine | Room Temp. | prepchem.com |

| N-(2-methoxyphenyl)piperazine | 3,5-Dinitrobenzoic acid* | Methanol (B129727) / DMF | Triethylamine | Ambient | nih.gov |

Note: In this case, the acid was activated in situ using coupling agents (EDCI, HOBt), representing an alternative to the acyl chloride.

The synthesis of the diazepine (B8756704) ring itself can be achieved through various condensation and cyclization reactions. One-pot condensation reactions between o-phenylenediamines and carbonyl compounds are a common method for producing related benzodiazepines. nih.gov For 1,4-diazepanes, a typical procedure involves the reaction of a diamine with a suitable bis-electrophile. acs.org

Catalysis plays a significant role in optimizing these cyclization reactions. A variety of catalysts, including heteropolyacids, have been shown to be effective in promoting the synthesis of diazepine derivatives, leading to high yields and short reaction times. nih.gov For instance, Keggin-type heteropolyacids have been successfully used as catalysts in the reaction of ketimine intermediates with aldehydes to form 1,4-diazepines. nih.gov

Table 2: Comparison of Catalysts for Diazepine Synthesis

| Catalyst | Conditions | Advantage | Ref |

| Trifluoroacetic acid (CF3COOH) | Refluxing ethanol (B145695) | Standard acid catalyst | nih.gov |

| Keggin-type Heteropolyacids (HPAs) | Refluxing ethanol | High yields, short reaction times, bifunctional character | nih.gov |

| Zinc oxide nanoparticles | Not specified | Heterogeneous, potentially reusable | researchgate.net |

| Oxalic acid | Water, reflux | Green solvent, good yields | researchgate.net |

Green Chemistry Principles in the Synthesis of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane and Related Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane.

One key area for improvement is the preparation of the acylating agent. The conventional method to produce 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid uses reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which generate harmful byproducts. researchgate.net A greener alternative involves the direct esterification or amidation of the carboxylic acid. A microwave-assisted method for preparing 3,5-dinitrobenzoate (B1224709) esters directly from the acid and an alcohol, using only a catalytic amount of sulfuric acid, has been reported. researchgate.net This approach avoids the generation of hazardous waste associated with the formation of the acid chloride.

Furthermore, the use of environmentally benign solvents is a core tenet of green chemistry. For the synthesis of related diazepine systems, water has been successfully employed as a solvent in a three-component reaction catalyzed by oxalic acid, resulting in high yields. researchgate.net The use of ultrasound irradiation is another green technique that can accelerate reactions and improve yields, often in aqueous media. researchgate.net These greener strategies could be adapted for the synthesis of the 1,4-diazepane ring, reducing reliance on volatile organic solvents.

Microwave-Assisted Synthesis Methodologiescaltech.edu

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jsynthchem.comraco.cat The synthesis of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane can be efficiently achieved by leveraging microwave irradiation to promote the acylation of 1,4-diazepane.

In a typical microwave-assisted approach, 1,4-diazepane is reacted with 3,5-dinitrobenzoic acid. This reaction can be performed under neat (solvent-free) conditions or in the presence of a high-boiling point polar solvent that absorbs microwave energy efficiently. nih.gov Often, a catalytic amount of a strong acid, such as sulfuric acid, is added to facilitate the direct esterification-like reaction between the amine and the carboxylic acid. researchgate.net The sealed reaction vessel is then subjected to microwave irradiation at a controlled temperature and power for a short duration. The rapid and uniform heating provided by microwaves significantly reduces the reaction time from hours to mere minutes. nih.gov This efficiency is a hallmark of microwave-assisted syntheses, which are increasingly adopted for their green chemistry advantages. jsynthchem.comresearchgate.net

Table 1: Representative Conditions for Microwave-Assisted Synthesis

| Parameter | Value | Rationale |

|---|---|---|

| Reactants | 1,4-Diazepane, 3,5-Dinitrobenzoic Acid | Direct coupling of the amine and carboxylic acid. |

| Catalyst | Concentrated H₂SO₄ (catalytic) | To protonate the carboxylic acid, making it more electrophilic. researchgate.net |

| Microwave Power | 100 - 300 W | Typical power range for controlled heating in lab-scale synthesizers. |

| Temperature | 100 - 140 °C | Sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 5 - 15 min | Drastic reduction compared to conventional heating methods. nih.gov |

| Conditions | Solvent-free or polar aprotic solvent | Neat conditions enhance green credentials; polar solvents aid in energy absorption. |

Solvent-Free and Catalyst-Free Approaches

In line with the principles of green chemistry, solvent-free and catalyst-free methods present an advantageous route for synthesizing 1-(3,5-Dinitrobenzoyl)-1,4-diazepane. These methods reduce environmental impact by eliminating solvent waste and avoiding potentially toxic catalysts.

A plausible and highly efficient solvent-free synthesis involves the direct reaction of 1,4-diazepane with a more reactive derivative of the carboxylic acid, such as 3,5-dinitrobenzoyl chloride. The general procedure for the acylation of a 1,4-diazepane involves reacting it with an acyl chloride in the presence of a base. A similar reaction is used to produce 1-(3,5-Dichlorobenzoyl)-1,4-diazepane from 3,5-dichlorobenzoyl chloride.

Under solvent-free conditions, the two solid reactants can be combined and mixed, a technique known as mechanochemistry or grinding. researchgate.net The mechanical force provides the energy needed to initiate the reaction. Alternatively, the neat mixture of reactants can be gently heated. The reaction is typically a nucleophilic acyl substitution, where the nitrogen atom of the 1,4-diazepane attacks the carbonyl carbon of the 3,5-dinitrobenzoyl chloride, leading to the elimination of hydrogen chloride (HCl). The HCl generated is often scavenged by adding an excess of the 1,4-diazepane starting material or an inexpensive base. The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly or with a simple washing step. Such solvent-free syntheses of related benzodiazepine (B76468) structures have been shown to proceed in excellent yields. researchgate.net

Table 2: Comparison of Synthetic Approaches

| Feature | Microwave-Assisted | Solvent-Free/Catalyst-Free |

|---|---|---|

| Primary Reactants | 1,4-Diazepane + 3,5-Dinitrobenzoic Acid | 1,4-Diazepane + 3,5-Dinitrobenzoyl Chloride |

| Energy Input | Microwave Irradiation | Mechanical Grinding or Thermal Heating |

| Reaction Time | Very Short (minutes) nih.gov | Short to Moderate (minutes to hours) |

| Green Aspect | Reduced energy consumption, speed | No solvent waste, high atom economy. researchgate.netresearchgate.net |

| Work-up | Extraction and purification | Direct isolation or simple wash |

Purification and Isolation Techniques

Following the synthesis of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, purification is a critical step to remove unreacted starting materials, by-products, and any catalyst residues to isolate the pure compound. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Column Chromatography: This is one of the most common and effective methods for purifying compounds of this nature. A crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. caltech.edu A solvent system (eluent) is then passed through the column to separate the components based on their polarity. For a moderately polar compound like 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate (B1210297) is often used. caltech.edu For more polar analogues, a system containing methanol in a chlorinated solvent or ethyl acetate might be employed. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization: If the synthesized product is a solid and of sufficient purity after initial work-up, recrystallization is an excellent method for obtaining highly pure crystalline material. The crude solid is dissolved in a minimum amount of a hot solvent in which it is soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.com A suitable solvent for this compound could be ethanol or a mixture of ethanol and water, which is effective for precipitating similar dinitro-aromatic compounds. google.com

Table 3: Common Purification Techniques

| Technique | Description | Typical Solvents/Conditions |

|---|---|---|

| Silica Gel Column Chromatography | Separation based on polarity differences between the compound and impurities. caltech.edu | Eluent: Hexane/Ethyl Acetate gradient or Methanol/Ethyl Acetate. caltech.edu |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. google.com | Ethanol, Methanol, or Ethanol/Water mixtures. |

| Acid-Base Extraction | The reaction mixture is dissolved in an organic solvent and washed with an acidic solution to remove any unreacted basic 1,4-diazepane. | Dichloromethane or Ethyl Acetate washed with dilute HCl. |

| Filtration and Washing | If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a solvent in which it is insoluble. google.com | Cold water or diethyl ether. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 3,5 Dinitrobenzoyl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, NMR studies are crucial for determining the connectivity of atoms and the conformational dynamics of the seven-membered diazepane ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane is predicted to exhibit distinct signals corresponding to the protons of the dinitrobenzoyl group and the diazepane ring. The aromatic region would show two signals for the dinitrobenzoyl protons. The proton at the C4 position (H-4') would appear as a triplet, and the two equivalent protons at the C2' and C6' positions (H-2'/H-6') would present as a doublet.

The protons of the 1,4-diazepane ring would likely display complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling and the conformational flexibility of the seven-membered ring. The specific chemical shifts and coupling constants would be highly dependent on the solvent and the preferred ring conformation (e.g., chair, boat, or twist-boat).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2'/H-6' (Aromatic) | ~9.1 | d |

| H-4' (Aromatic) | ~8.9 | t |

| Diazepane Protons | ~2.8 - 4.0 | m |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane is expected to show distinct signals for the carbonyl carbon, the aromatic carbons of the dinitrobenzoyl group, and the aliphatic carbons of the diazepane ring. The electron-withdrawing nitro groups will significantly deshield the aromatic carbons, causing them to appear at lower field.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165 |

| C-3'/C-5' (Aromatic) | ~148 |

| C-1' (Aromatic) | ~135 |

| C-2'/C-6' (Aromatic) | ~128 |

| C-4' (Aromatic) | ~122 |

| Diazepane Carbons | ~40 - 55 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks, confirming the connectivity between adjacent protons within the diazepane ring and within the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and their attached carbons. vu.lt This would be essential for assigning the signals of the CH₂ groups in the diazepane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.net Key expected correlations would include the correlation from the diazepane protons adjacent to the nitrogen to the amide carbonyl carbon, definitively linking the two structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. beilstein-journals.org NOESY data would be instrumental in determining the conformation of the diazepane ring and the relative orientation of the dinitrobenzoyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Analysis

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like 1-(3,5-Dinitrobenzoyl)-1,4-diazepane. The positive ion mode ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The calculated exact mass of C₁₂H₁₄N₄O₅ is 294.0964 g/mol .

Fragmentation analysis (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the diazepane ring.

Predicted HRMS Data and Fragmentation:

| Ion | Calculated m/z |

| [C₁₂H₁₅N₄O₅]⁺ ([M+H]⁺) | 295.1037 |

| [C₇H₃N₂O₅]⁺ (3,5-Dinitrobenzoyl cation) | 211.0039 |

| [C₅H₁₂N₂]⁺ (Protonated 1,4-diazepane) | 101.1022 |

Note: Fragmentation patterns are predictive and would need to be confirmed by experimental data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane would be characterized by the stretching and bending vibrations of its key functional groups.

Predicted FT-IR Absorption Bands:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amine (secondary) | ~3300 |

| C-H Stretch | Aromatic | ~3100 |

| C-H Stretch | Aliphatic | ~2850-2950 |

| C=O Stretch | Amide | ~1640 |

| N=O Stretch (asymmetric) | Nitro | ~1540 |

| N=O Stretch (symmetric) | Nitro | ~1350 |

| C-N Stretch | Amide/Amine | ~1200-1300 |

Note: These are predicted absorption ranges and the actual spectrum may show more complex patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, the spectrum is expected to be dominated by the characteristic vibrations of the amide, dinitroaromatic, and diazepane moieties.

The most prominent band would likely be the C=O stretching vibration of the tertiary amide, typically appearing in the region of 1630-1680 cm⁻¹. The exact position is influenced by the electronic effects of the dinitrobenzoyl group and the geometry of the diazepane ring. The aromatic ring of the dinitrobenzoyl group will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

The two nitro groups (NO₂) are strong infrared absorbers, showing characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching is expected around 1530-1560 cm⁻¹, while the symmetric stretching appears near 1340-1370 cm⁻¹. For a related compound, 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea, a band at 1690 cm⁻¹ was attributed to C=O stretching, and a band at 1536 cm⁻¹ to the benzene (B151609) ring. nih.gov

The 1,4-diazepane ring, being a saturated heterocycle, will contribute C-H stretching vibrations from its methylene (B1212753) (-CH₂-) groups in the 2850-2960 cm⁻¹ region. C-N stretching vibrations of the aliphatic amine and amide are expected in the 1000-1250 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for 1-(3,5-Dinitrobenzoyl)-1,4-diazepane

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H (-CH₂-) | Asymmetric & Symmetric Stretching | 2850 - 2960 |

| Amide C=O | Stretching | 1640 - 1670 |

| Nitro N=O | Asymmetric Stretching | 1530 - 1560 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Aliphatic C-H (-CH₂-) | Bending (Scissoring) | 1440 - 1470 |

| Nitro N=O | Symmetric Stretching | 1340 - 1370 |

| C-N (Amide & Amine) | Stretching | 1000 - 1250 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. While C=O stretching is visible in both techniques, highly polar groups like nitro groups often yield stronger signals in IR. Conversely, the symmetric vibrations of the aromatic ring are typically strong and sharp in Raman spectra.

The symmetric breathing mode of the benzene ring is expected to produce a prominent Raman band. The symmetric stretching of the nitro groups, while also IR active, should be clearly observable in the Raman spectrum. The aliphatic C-H stretching and bending vibrations of the diazepane ring will also be present, although they may be weaker compared to the signals from the aromatic portion of the molecule.

Table 2: Predicted Raman Active Modes for 1-(3,5-Dinitrobenzoyl)-1,4-diazepane

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 | Medium-Weak |

| Nitro N=O | Asymmetric Stretching | 1530 - 1560 | Weak |

| Aromatic Ring | Symmetric Breathing | 990 - 1010 | Strong |

| Nitro N=O | Symmetric Stretching | 1340 - 1370 | Strong |

| C-N (Amide & Amine) | Stretching | 1000 - 1250 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Analysis

Although a crystal structure for 1-(3,5-Dinitrobenzoyl)-1,4-diazepane has not been reported, its solid-state conformation can be predicted based on analogous structures. The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, with chair and twist-boat forms being common. In related heterocyclic systems, chair conformations are often observed. rsc.org

The geometry around the amide nitrogen atom is expected to be essentially planar. A key structural feature would be the torsion angles between the plane of the benzene ring and the two nitro groups. In the crystal structure of a similar molecule, 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, the two nitro groups were found to be rotated out of the plane of the ring. nih.gov This rotation is a common feature in dinitrobenzoyl derivatives, arising from steric hindrance and electronic effects.

Intermolecular interactions, such as hydrogen bonding (if co-crystallized with protic solvents) and π-π stacking between the electron-deficient dinitrobenzoyl rings, would likely play a significant role in the crystal packing. nih.gov

Table 3: Predicted Solid-State Structural Parameters for 1-(3,5-Dinitrobenzoyl)-1,4-diazepane

| Structural Feature | Predicted Parameter / Conformation |

| 1,4-Diazepane Ring Conformation | Chair or Twist-Boat |

| Amide Group (C-CO-N-C) | Planar or near-planar |

| Nitro Group Orientation | Rotated out of the benzene ring plane |

| Crystal Packing Forces | van der Waals forces, potential π-π stacking |

Chiroptical Spectroscopy

1-(3,5-Dinitrobenzoyl)-1,4-diazepane is an achiral molecule as it does not possess a permanent stereocenter and has a plane of symmetry in its most stable, non-interconverting state. However, the conformational flexibility of the seven-membered diazepane ring can lead to the existence of chiral conformers (conformational chirality). The ring can adopt twisted conformations that are non-superimposable on their mirror images. At room temperature, these conformers would likely interconvert rapidly, resulting in no net chiroptical activity.

If the barrier to this ring inversion is high enough to allow for the separation of these conformers, or if the molecule crystallizes in a specific chiral conformation (spontaneous resolution), then the sample could exhibit optical activity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a key technique for studying chiral molecules. For 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, a CD spectrum would be silent unless chirality is induced.

Chirality could be induced by:

Resolving the stable chiral conformers of the diazepane ring.

Placing the molecule in a chiral environment (e.g., a chiral solvent or host molecule).

If the molecule were to become chiral, the 3,5-dinitrobenzoyl group would act as the primary chromophore. The electronic transitions associated with this group (π→π* and n→π* transitions of the aromatic ring and nitro groups) would give rise to CD signals (Cotton effects). The signs and magnitudes of these signals would be directly related to the absolute configuration of the dominant chiral conformer.

Computational Chemistry and Theoretical Studies on 1 3,5 Dinitrobenzoyl 1,4 Diazepane

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic and geometric characteristics of molecules. For a compound like 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, DFT calculations would be instrumental in elucidating its fundamental properties. However, no specific DFT studies on this molecule have been published.

Prediction of Spectroscopic Parameters

DFT calculations are also routinely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, theoretical vibrational frequencies (IR and Raman spectra) could be calculated to aid in the assignment of experimental spectral bands. Furthermore, the prediction of NMR chemical shifts (¹H and ¹³C) would be invaluable for confirming the molecular structure. To date, no such predictive studies for this specific compound are available in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a set of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane derivatives with known biological activities were available, a QSAR model could be developed. This model would identify the key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that govern the activity of these compounds. Such a model would be a valuable tool for designing new, more potent derivatives. Currently, there are no published QSAR studies involving derivatives of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane.

Reaction Pathway Analysis and Transition State Modeling

Theoretical methods can also be employed to investigate the mechanisms of chemical reactions. For 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, this could involve modeling its synthesis or its metabolic degradation pathways. By calculating the energies of reactants, products, and transition states, chemists can determine the most likely reaction mechanisms and predict reaction rates. This type of analysis provides fundamental insights into the chemical behavior of a compound. As with the other computational methods, there is no specific research available on the reaction pathway analysis of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane.

Reactivity, Chemical Transformations, and Derivatization of 1 3,5 Dinitrobenzoyl 1,4 Diazepane

Chemical Modifications of the 1,4-Diazepane Heterocycle

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a versatile scaffold for chemical modification. The presence of a secondary amine in the 1-(3,5-dinitrobenzoyl)-1,4-diazepane structure provides a key site for functionalization.

N-Functionalization Strategies

The secondary amine (N-4) of the diazepane ring is a nucleophilic center that can readily undergo a variety of N-functionalization reactions. These modifications are crucial for altering the steric and electronic properties of the molecule, thereby influencing its biological activity and physical characteristics.

Common N-functionalization strategies include:

Alkylation and Arylation: The nitrogen atom can be alkylated or arylated using appropriate electrophiles such as alkyl halides, aryl halides, or other activated systems. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for introducing substituted benzyl (B1604629) groups. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group at the N-4 position. This can be used to introduce a variety of functional groups and to modulate the basicity of the nitrogen atom.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. This modification can significantly impact the molecule's solubility and receptor-binding properties.

Michael Addition: The secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex derivatives.

These functionalization strategies are often carried out under mild conditions to avoid unwanted side reactions on the dinitrobenzoyl ring.

Ring Transformations and Rearrangements

The 1,4-diazepane ring system can undergo transformations and rearrangements, although these are generally less common than N-functionalization. Such reactions often require more forcing conditions or specific catalytic systems. For example, ring-contraction or ring-expansion reactions could potentially be induced under specific thermal or photochemical conditions, or through the use of specific reagents designed to mediate such transformations. nih.gov While specific examples for 1-(3,5-dinitrobenzoyl)-1,4-diazepane are not extensively documented in publicly available literature, the general reactivity patterns of diazepane systems suggest the possibility of such transformations. nih.govnih.gov

Transformations of the 3,5-Dinitrobenzoyl Substituent

The 3,5-dinitrobenzoyl group is a highly electron-deficient aromatic system, which dictates its reactivity. The two nitro groups are strong electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack and influencing the reactivity of the nitro groups themselves.

Reductive Chemistry of Nitro Groups

The nitro groups on the benzoyl ring are readily reduced to a variety of other functional groups, providing a powerful tool for derivatization. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

| Reducing Agent | Product | Conditions |

| Sn/HCl, Fe/HCl, H₂/Pd-C | Diamino derivative | Acidic or neutral |

| Na₂S, (NH₄)₂S | Monoamino derivative (selective reduction) | Mild, controlled stoichiometry |

| NaBH₄/NiCl₂ | Diamino derivative | Methanol (B129727) |

| Zn/NH₄Cl | Dihydroxylamino derivative | Neutral |

The selective reduction of one nitro group over the other can be challenging but is achievable under carefully controlled conditions, often utilizing milder reducing agents or specific catalytic systems. The resulting amino groups can then be further functionalized through diazotization, acylation, or alkylation, opening up a vast chemical space for the synthesis of new derivatives.

Aromatic Substitution Reactions on the Dinitrobenzoyl Ring

The 3,5-dinitrobenzoyl ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the two nitro groups and the benzoyl moiety. msu.edu Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally not feasible under standard conditions. masterorganicchemistry.comlibretexts.org

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . A strong nucleophile can displace one of the nitro groups, particularly if there is an activating group present or under forcing conditions. However, the dinitro substitution pattern makes this less common than in other nitro-activated aromatic systems. More commonly, substitution reactions might occur on derivatives where one or both nitro groups have been reduced to amino groups, which are activating and ortho-, para-directing.

Stereo- and Regioselective Synthesis of Advanced Derivatives

The synthesis of advanced derivatives of 1-(3,5-dinitrobenzoyl)-1,4-diazepane with specific stereochemistry and regiochemistry is a key area of interest for creating molecules with well-defined three-dimensional structures.

Stereoselectivity often comes into play when chiral building blocks are used in the synthesis of the diazepane ring itself, or when chiral auxiliaries are employed to direct the addition of substituents. For example, starting with a chiral diamine would lead to an enantiomerically pure diazepane scaffold. Subsequent functionalization can then be designed to proceed with retention or inversion of stereochemistry.

Regioselectivity is a critical consideration in both the functionalization of the diazepane ring and the dinitrobenzoyl moiety.

On the Diazepane Ring: In cases where the two nitrogen atoms are not equivalent (e.g., through prior functionalization), selective reaction at one nitrogen over the other can be achieved by exploiting differences in their steric and electronic environments. Protecting group strategies are also commonly employed to ensure regioselective modification.

On the Dinitrobenzoyl Ring: As mentioned, the selective reduction of one nitro group over the other is a key regioselective transformation. youtube.com Subsequent reactions on the resulting aminodinitrobenzoyl or diaminobenzoyl derivatives will be governed by the directing effects of the remaining substituents.

Advanced synthetic strategies, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), can be employed to introduce a wide variety of substituents with high regio- and stereocontrol, particularly on derivatives where a nitro group has been converted to a more versatile functional group like a halogen. beilstein-journals.org

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a medicinal chemistry strategy employed to identify novel molecular backbones with similar biological activity to a known active compound, but with a different core structure. bhsai.org This approach is valuable for discovering new patentable chemical entities, improving pharmacokinetic properties, or avoiding undesirable structural motifs. Bioisosteric replacement, a related concept, involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity.

In the context of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, both the 1,4-diazepane ring and the 3,5-dinitrobenzoyl moiety can be subjected to scaffold hopping and bioisosteric replacements to explore new chemical space and potentially discover analogs with improved properties.

Scaffold Hopping of the 1,4-Diazepane Ring:

The seven-membered 1,4-diazepane ring imparts significant conformational flexibility to the molecule. Scaffold hopping strategies could involve replacing this ring system with other cyclic or acyclic structures that can orient the dinitrobenzoyl group in a similar spatial arrangement.

Examples of potential scaffold hops for the 1,4-diazepane ring include:

Piperazine (B1678402) and Piperidine Rings: These six-membered heterocyclic rings are common in medicinal chemistry and can be considered as smaller, more rigid analogs of the diazepane ring. nih.gov For instance, replacing the 1,4-diazepane with a piperazine would result in a 1-(3,5-Dinitrobenzoyl)piperazine.

Homopiperazine Analogs: Modifications to the diazepane ring itself, such as shifting the nitrogen positions to create 1,3-diazepane (B8140357) or 1,2-diazepane isomers, could be explored. The 1,3-diazepine moiety is recognized as a privileged scaffold in medicinal chemistry, appearing in various biologically active compounds. nih.gov

Open-Chain Analogs: Ring-opening strategies could lead to acyclic diamine scaffolds that mimic the spatial orientation of the nitrogen atoms in the diazepane ring.

Bioisosteric Replacements for the 3,5-Dinitrobenzoyl Moiety:

The 3,5-dinitrobenzoyl group is a key feature of the molecule, likely contributing significantly to its electronic and binding properties. Bioisosteric replacements for this group could aim to modulate these properties while maintaining the essential pharmacophoric interactions.

Examples of bioisosteric replacements for the dinitrobenzoyl group include:

Replacement of Nitro Groups: The nitro groups are strong electron-withdrawing groups. They could be replaced by other electron-withdrawing bioisosteres such as cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) groups.

Replacement of the Benzoyl Ring: The entire benzoyl ring could be replaced with other aromatic or heteroaromatic systems. For instance, replacing the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can alter properties like solubility and metabolic stability. niper.gov.in

Modification of the Carbonyl Linker: The amide linkage is crucial for connecting the two main fragments of the molecule. This could be replaced with other linking groups such as a sulfonamide, an ester, or a reversed amide to explore different chemical space and potential interactions with biological targets.

The following table summarizes potential scaffold hopping and bioisosteric replacement strategies for 1-(3,5-Dinitrobenzoyl)-1,4-diazepane:

| Original Moiety | Scaffold Hopping/Bioisosteric Replacement Strategy | Examples of Resulting Scaffolds/Moieties |

| 1,4-Diazepane | Ring contraction | Piperazine, Piperidine |

| 1,4-Diazepane | Isomeric rearrangement | 1,3-Diazepane, 1,2-Diazepane |

| 1,4-Diazepane | Ring opening | Acyclic diamines |

| 3,5-Dinitrobenzoyl | Replacement of nitro groups | 3,5-Dicyanobenzoyl, 3,5-Bis(trifluoromethyl)benzoyl |

| 3,5-Dinitrobenzoyl | Replacement of the phenyl ring | Dinitropyridinylcarbonyl, Dinitropyrimidinylcarbonyl |

| Benzoyl Amide | Linker modification | Sulfonamide, Ester, Reversed Amide |

These strategies represent a rational approach to the derivatization of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, aiming to generate novel compounds with potentially improved pharmacological profiles. The exploration of such analogs is a common practice in drug discovery to optimize lead compounds. nih.gov

Academic Research Applications of 1 3,5 Dinitrobenzoyl 1,4 Diazepane and Its Derivatives

Applications in Analytical Chemistry and Chromatographic Separations

The 3,5-dinitrobenzoyl moiety is a critical component in the field of analytical chemistry, particularly in chromatography. Its electron-deficient aromatic ring makes it an effective π-acceptor, enabling specific interactions that are crucial for separating complex mixtures.

The direct separation of enantiomers by liquid chromatography is a significant analytical challenge. This is often achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the two enantiomers of a racemic compound. eijppr.com Derivatives of 3,5-dinitrobenzoyl, including structures related to 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, are fundamental to the design of "Pirkle-type" or brush-type CSPs. mdpi.com

These CSPs function through a combination of intermolecular interactions between the stationary phase and the analyte. For effective chiral recognition, Pirkle-type CSPs typically incorporate π-acidic (electron-accepting) and/or π-basic (electron-donating) aromatic groups. The 3,5-dinitrobenzoyl group serves as a strong π-acceptor unit. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the CSP and the enantiomers, with one complex having a stronger binding affinity and thus a longer retention time. eijppr.com Key interactions responsible for chiral recognition on these CSPs include:

π-π Interactions: The electron-deficient 3,5-dinitrobenzoyl ring on the CSP interacts with electron-rich aromatic rings on the analyte.

Hydrogen Bonding: Amide, carbonyl, or hydroxyl groups on the CSP and analyte can form hydrogen bonds.

Steric Interactions: The three-dimensional structure of the analyte and the CSP dictates how closely the molecules can interact, forcing the analyte into a specific orientation.

Researchers have developed numerous CSPs based on N-(3,5-dinitrobenzoyl)-α-amino acids, which have proven effective for separating a wide variety of racemic compounds. The specific structure of the chiral selector, including the nature of the amino acid or diamine scaffold it is built upon, significantly influences its enantioselective properties.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 1,4-diazepane derivatives and related benzodiazepines in various matrices, including pharmaceutical formulations and biological fluids. researchgate.netnih.gov The development of a robust and reliable HPLC method requires the careful optimization of several chromatographic parameters to achieve adequate separation, sensitivity, and accuracy.

A typical reversed-phase HPLC method for benzodiazepine (B76468) analysis involves a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. researchgate.net Method development focuses on adjusting parameters to ensure a good balance between resolution and analysis time.

Table 1: Representative HPLC Method Parameters for Benzodiazepine Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase (Column) | C8 or C18 silica (B1680970) gel, 5 µm particle size, 250 x 4.6 mm | Provides a nonpolar surface for hydrophobic interactions with the analytes. researchgate.net |

| Mobile Phase | A mixture of an organic modifier (e.g., Methanol (B129727), Acetonitrile) and an aqueous buffer (e.g., Ammonium Acetate). researchgate.netnih.gov | The ratio of organic to aqueous phase is adjusted to control the retention time and separation of analytes. nih.gov |

| Elution Mode | Isocratic (constant mobile phase composition) or Gradient (composition changes over time). researchgate.netnih.gov | Gradient elution is often used for complex mixtures to improve peak shape and reduce run time. researchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed at which the mobile phase and analytes pass through the column, affecting retention time and resolution. researchgate.netresearchgate.net |

| Detection | UV/Diode Array Detector (DAD) set at a specific wavelength (e.g., 240 nm). researchgate.net | Monitors the column effluent for UV-absorbing compounds. DAD allows for the acquisition of the full UV spectrum of each peak. |

| Internal Standard | A non-interfering compound added to all samples and standards (e.g., Colchicine). researchgate.net | Used to correct for variations in injection volume and improve the precision of quantification. |

The validation of an HPLC method ensures its reliability for its intended purpose. Key validation parameters include linearity, accuracy, precision, sensitivity (limit of detection and quantification), and robustness. researchgate.netrjptonline.org

Utility as a Synthetic Intermediate in Complex Organic Synthesis

The 1,4-diazepane and related 1,4-benzodiazepine cores are considered valuable scaffolds in synthetic organic chemistry. nih.gov Due to their inherent structural features and the ability to be functionalized at multiple positions, they serve as versatile intermediates for the synthesis of more complex, fused-ring heterocyclic compounds. nih.govresearchgate.net These fused systems often possess unique pharmacological properties. Examples of fused heterocycles derived from benzodiazepine intermediates include triazolo-, oxadiazolo-, and oxazinobenzodiazepines. nih.gov

The synthesis of the diazepine (B8756704) ring itself is often achieved through the condensation of diamines (such as 1,3-diaminopropane to form a 1,4-diazepane) with dicarbonyl compounds or their equivalents. nih.gov Once formed, the 1-(3,5-Dinitrobenzoyl)-1,4-diazepane structure contains several reactive sites that can be exploited for further chemical modification. The dinitrobenzoyl group can influence the reactivity of the diazepine ring and can also be a target for nucleophilic aromatic substitution reactions under certain conditions. The secondary amine within the diazepine ring can be further alkylated or acylated, providing a route to a diverse library of derivatives. The diazepine structure is a key building block used to create a variety of fused heterocyclic systems. dntb.gov.ua

Exploration in Early-Stage Medicinal Chemistry Research and Chemical Biology Probes

The 1,4-diazepane and, more broadly, the benzodiazepine scaffold are privileged structures in medicinal chemistry. They are recognized for their ability to interact with a wide range of biological targets, leading to their exploration in various therapeutic areas. mdpi.com

The diazepine framework provides a conformationally flexible seven-membered ring that can be substituted in three dimensions to present functional groups in specific spatial orientations. This makes it an ideal scaffold for designing ligands that can bind with high affinity and selectivity to the binding pockets of biological receptors.

GABAA Receptors: Benzodiazepines are well-known for their interaction with the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel in the central nervous system. nih.gov They bind to a specific site at the interface between the α and γ2 subunits of the receptor, enhancing the effect of the neurotransmitter GABA. nih.gov Academic research focuses on synthesizing novel diazepine derivatives and studying their structure-activity relationships (SAR) to understand the precise binding modes and to develop subtype-selective ligands. nih.gov For instance, the introduction of a chiral center can lead to stereoselective binding, where one enantiomer has a significantly higher affinity for the receptor than the other. nih.gov

Endothelin (ET) Receptors: Inspired by the structure of existing endothelin receptor antagonists, researchers have designed novel classes of antagonists based on a 1,3,4,5-tetrahydro-1H-benzo[e] mdpi.comdiazepin-2-one scaffold. nih.gov These compounds have been optimized to achieve potent dual antagonism of both ETA and ETB receptor subtypes, with binding affinities in the low nanomolar range. nih.gov

Enzyme inhibition is another area where diazepine derivatives have been explored. The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which is depleted in the disease state. nih.govmdpi.com

Researchers have synthesized series of 1,4-benzodiazepine-2,5-dione derivatives and evaluated their ability to inhibit acetylcholinesterase. nih.govresearchgate.net In vitro assays using isolated enzymes or tissue preparations are used to determine the inhibitory potency of these new compounds, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Some of these novel benzodiazepine derivatives have been found to exhibit potent, reversible anticholinesterase activity. nih.govresearchgate.net

Table 2: Research Focus on 1,4-Diazepane/Benzodiazepine Derivatives in Medicinal Chemistry

| Research Area | Biological Target | Objective | Key Findings |

|---|---|---|---|

| Receptor Binding | GABAA Receptors | To understand binding modes and develop subtype-selective modulators. nih.gov | The diazepine scaffold is a key pharmacophore; stereochemistry can significantly impact binding affinity. nih.gov |

| Receptor Binding | Endothelin Receptors (ETA/ETB) | To develop novel receptor antagonists for potential cardiovascular applications. nih.gov | Benzo[e] mdpi.comdiazepin-2-one derivatives have been identified as potent dual ETA/ETB antagonists. nih.gov |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | To discover new treatments for Alzheimer's disease. nih.gov | Novel 1,4-benzodiazepine-2,5-dione derivatives have shown potent reversible AChE inhibitory activity in vitro. nih.govresearchgate.net |

Absence of Publicly Available Research Data on the Cell-Based Applications of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane

Despite a comprehensive search of available scientific literature, no specific data on the academic research applications of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane in cell-based assays, including cytotoxicity and in vitro radiosensitization, could be identified.

Extensive queries for research articles and studies detailing the effects of "1-(3,5-Dinitrobenzoyl)-1,4-diazepane" and its closely related derivatives on specific cell lines have not yielded any published results. Consequently, there is no data to present regarding its potential cytotoxic effects or its capacity to act as a radiosensitizer in a research setting.

While the broader classes of compounds, such as diazepane and benzodiazepine derivatives, have been investigated for their biological activities, this information is not directly applicable to the specific molecule . Similarly, although nitroaromatic compounds are a known class of radiosensitizers, the absence of specific studies on 1-(3,5-Dinitrobenzoyl)-1,4-diazepane prevents any detailed discussion of its properties in this context.

Therefore, the requested section on cell-based assays, including detailed research findings and data tables for cytotoxicity and in vitro radiosensitization of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, cannot be provided at this time due to the lack of available scientific evidence.

Future Research Directions and Emerging Areas for 1 3,5 Dinitrobenzoyl 1,4 Diazepane

Development of Novel and Efficient Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

The synthesis of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane and its derivatives is an area ripe for innovation. Traditional batch synthesis methods for similar compounds can be hazardous and inefficient. rsc.orgjru.edu.in Future research will likely focus on the adoption of modern synthetic technologies to overcome these limitations.

Flow Chemistry: Continuous-flow synthesis offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving highly energetic or hazardous materials like dinitroaromatic compounds. europa.eu The nitration of aromatic compounds and the synthesis of amides have been successfully translated to flow processes, allowing for precise control over reaction parameters and minimizing the risk of thermal runaway. rsc.orgnih.govresearchgate.nettue.nl A future research goal would be to develop a continuous-flow synthesis of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, potentially starting from 3,5-dinitrobenzoyl chloride and 1,4-diazepane. This would not only improve the safety profile of the synthesis but also facilitate the rapid production of derivatives for screening purposes.

Photocatalysis: Photocatalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds under mild and environmentally friendly conditions. rsc.org Research into the photocatalyzed synthesis of indole-fused benzodiazepine (B76468) derivatives has demonstrated the potential of this technology for constructing diazepine-containing scaffolds. rsc.org Future work could explore the use of photocatalysis to functionalize the 1,4-diazepane ring or to introduce the dinitrobenzoyl group under milder conditions than traditional methods.

A comparison of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for 1-(3,5-Dinitrobenzoyl)-1,4-diazepane

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures for similar compounds. | Potential for thermal runaway with dinitroaromatics, scalability issues. rsc.orgeuropa.eu |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability, potential for automation. europa.eutue.nl | Initial setup costs, optimization of flow parameters required. |

| Photocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. rsc.org | Catalyst selection and optimization, potential for side reactions. |

Advanced Characterization Techniques for Dynamic Processes

The seven-membered 1,4-diazepane ring is conformationally flexible, and its dynamic behavior will be influenced by the bulky and electron-withdrawing 3,5-dinitrobenzoyl group. Understanding these dynamic processes is crucial for designing derivatives with specific binding properties. Future research should employ advanced characterization techniques to probe the conformational landscape of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane.

Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and 2D NMR (COSY, NOESY) can provide detailed information about the conformational equilibria and energy barriers to ring inversion. researchgate.net Furthermore, chiral chromatography could be employed to separate and analyze enantiomers if the molecule adopts a stable chiral conformation. wikipedia.org The use of chiral mobile phase additives or chiral stationary phases can help in resolving enantiomers and understanding their interactions. wikipedia.org

Rational Design of Derivatives for Specific Chemical and Biological Targets

The rational design of derivatives of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane is a promising area for future investigation, with potential applications in medicinal chemistry and materials science. sci-hub.st By modifying the core structure, it may be possible to develop compounds with tailored properties.

Medicinal Chemistry: The diazepine (B8756704) scaffold is a "privileged" structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities. nih.gov For instance, diazepam and its derivatives are well-known anxiolytics. nih.govnih.gov The dinitrobenzamide moiety has been explored for the development of new drugs against tuberculosis. nih.gov Future research could focus on synthesizing and screening a library of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane derivatives for various biological targets. This could involve modifying the substitution pattern on the dinitrobenzoyl ring or functionalizing the second nitrogen atom of the diazepane ring. Computational docking studies could be used to guide the design of these derivatives to improve their binding affinity and selectivity for specific protein targets. nih.govnih.gov

Materials Science: Nitroaromatic compounds are known for their applications as energetic materials. rsc.org The thermal stability and energetic properties of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane and its derivatives could be investigated. The introduction of different functional groups could be used to tune these properties for specific applications.

Table 2 outlines potential derivatives and their target applications.

Table 2: Potential Derivatives of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane and Their Research Targets

| Derivative Type | Potential Target Application | Rationale |

|---|---|---|

| Substitution on the second nitrogen of the diazepane ring | Anxiolytic agents, anticancer agents | The diazepine scaffold is a known pharmacophore. nih.govnih.gov |

| Modification of the dinitrobenzoyl ring | Antitubercular agents | Dinitrobenzamides have shown activity against Mycobacterium tuberculosis. nih.gov |

Integration with Computational and Data Science Approaches in Predictive Chemistry

Computational chemistry and data science are becoming indispensable tools in modern chemical research. numberanalytics.comnumberanalytics.comresearchgate.net For a molecule like 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, these approaches can provide valuable insights and guide experimental work.

Computational Modeling: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comresearchgate.net This information can help in understanding its chemical behavior and in designing new derivatives with desired properties. For example, computational methods can predict the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of new compounds. mdpi.com

Machine Learning and AI: As more data on 1-(3,5-Dinitrobenzoyl)-1,4-diazepane and its derivatives become available, machine learning and artificial intelligence models could be developed to predict their properties and biological activities. numberanalytics.comresearchgate.netnih.gov These models can be trained on existing data to identify structure-activity relationships and to screen virtual libraries of compounds for promising candidates. researchgate.net This in silico screening can significantly reduce the time and cost associated with experimental screening.

Sustainability and Green Chemistry Innovations in its Synthesis and Application

Future research on 1-(3,5-Dinitrobenzoyl)-1,4-diazepane should prioritize sustainability and green chemistry principles. mdpi.com This includes the development of environmentally benign synthetic methods and the consideration of the entire life cycle of the compound.

Q & A

Q. What are the typical synthetic routes for preparing 1-(3,5-Dinitrobenzoyl)-1,4-diazepane, and what challenges arise during nitro group introduction?

- Methodological Answer : The synthesis involves multi-step functionalization of the diazepane core. A common approach includes:

Diazepane Ring Formation : Cyclization of linear diamines (e.g., 1,4-diaminobutane derivatives) under reductive amination or Mitsunobu conditions .

Nitrobenzoylation : Reaction of 1,4-diazepane with 3,5-dinitrobenzoyl chloride in the presence of a base (e.g., pyridine) to introduce the dinitrobenzoyl group. Challenges include controlling regioselectivity and avoiding over-acylation due to the electron-withdrawing nitro groups, which reduce the benzoyl chloride's reactivity.

Purification : Column chromatography (silica gel or alumina) with gradients of chloroform/methanol (95:5) is often required to isolate the product .

Key Challenge : Nitration post-functionalization risks side reactions (e.g., ring decomposition); pre-functionalized nitrobenzoyl precursors are preferred.

Q. How can researchers characterize the electronic effects of the 3,5-dinitrobenzoyl group on the diazepane ring using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The nitro groups deshield adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm for aromatic protons). Diazepane ring protons exhibit splitting patterns indicative of conformational flexibility .

- ¹³C NMR : Nitro groups induce significant deshielding of the benzoyl carbonyl carbon (δ ~165–170 ppm) .

- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro group presence .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula, while fragmentation patterns reveal stability of the nitrobenzoyl-diazepane bond .

Q. What structural analogs of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane have been studied for structure-activity relationship (SAR) analysis?

- Methodological Answer : SAR studies focus on substituent effects on the benzoyl and diazepane moieties. Key analogs include:

| Compound | Substituent Position | Biological Activity Insights | Reference |

|---|---|---|---|

| 1-(2-Fluorobenzyl)-1,4-diazepane | Ortho-fluorine | Enhanced GABA receptor binding affinity | |

| 1-(3,5-Dichlorophenyl)-1,4-diazepane | Di-chloro | Dopamine D3 receptor selectivity | |

| 1-(4-Methoxybenzoyl)-1,4-diazepane | Para-methoxy | Reduced metabolic stability vs. nitro |

Key Insight : Nitro groups improve electron-deficient character, enhancing interactions with hydrophobic enzyme pockets but reducing solubility .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data reported for diazepane derivatives in different studies?

- Methodological Answer : Contradictions often arise from assay variability. Recommended approaches:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) to compare binding modes across conflicting datasets .

Example : Inconsistent enzyme inhibition data for manganese-diazepane complexes were resolved by identifying solvent-dependent redox activity .

Q. How do reaction conditions influence the catalytic efficacy of transition metal complexes incorporating 1,4-diazepane ligands?

- Methodological Answer : Diazepane ligands coordinate with metals (e.g., Mn³⁺, Fe²⁺) via nitrogen lone pairs. Critical parameters:

- Solvent Effects : Polar aprotic solvents (acetonitrile) enhance ligand-metal coordination vs. protic solvents (ethanol) .

- Temperature : Elevated temperatures (>60°C) improve reaction rates but risk ligand decomposition.

- Additives : Bases (e.g., K₂CO₃) stabilize metal centers during epoxidation or oxidation reactions .

Case Study : [Mn(L)Cl] complexes with diazepane ligands showed 80% epoxidation yield in acetonitrile at 25°C, dropping to 45% in ethanol .

Q. What computational approaches are validated for predicting the metabolic stability of nitro-substituted diazepane derivatives?

- Methodological Answer :

- Quantum Mechanics (QM) : Calculate nitro group reduction potentials to predict susceptibility to enzymatic reduction (e.g., CYP450).

- Molecular Dynamics (MD) : Simulate interactions with liver microsomes to identify metabolic hotspots (e.g., nitro-to-amine conversion) .

- Machine Learning : Train models on existing datasets of nitroaromatic drug half-lives to prioritize stable derivatives .

Validation : MD simulations of 1-(3,5-Dinitrobenzoyl)-1,4-diazepane predicted high stability in CYP3A4 binding pockets, aligning with in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.